4-ethyl-1H-pyrazole
CAS No.: 17072-38-7
Cat. No.: VC2224196
Molecular Formula: C5H8N2
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17072-38-7 |
---|---|
Molecular Formula | C5H8N2 |
Molecular Weight | 96.13 g/mol |
IUPAC Name | 4-ethyl-1H-pyrazole |
Standard InChI | InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) |
Standard InChI Key | IHNXHUNMFYXQCG-UHFFFAOYSA-N |
SMILES | CCC1=CNN=C1 |
Canonical SMILES | CCC1=CNN=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
4-ethyl-1H-pyrazole consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms (at positions 1 and 2) with an ethyl group (-CH₂CH₃) attached at the 4-position. This structure differs significantly from ethyl 1H-pyrazole-4-carboxylate, which contains an ethyl ester group (-COOC₂H₅) at the 4-position of the pyrazole ring .
For comparison, related compounds like ethyl 1H-pyrazole-4-carboxylate have the following properties:
Property | Value for Ethyl 1H-pyrazole-4-carboxylate |
---|---|
Molecular Formula | C₆H₈N₂O₂ |
Molecular Weight | 140.14 g/mol |
CAS Number | 37622-90-5 |
While 4-ethyl-1H-pyrazole would have a molecular formula of C₅H₈N₂ and a lower molecular weight compared to the carboxylate derivative.
Physical Properties
Based on the characteristics of related pyrazole compounds, 4-ethyl-1H-pyrazole would likely display the following general properties:
-
Physical appearance: Crystalline solid
-
Solubility: Likely soluble in organic solvents such as acetone, methanol, and ethanol
-
Melting/boiling points: Expected to be lower than ethyl 1H-pyrazole-4-carboxylate (which has melting point of 75-80°C)
For reference, ethyl 1H-pyrazole-4-carboxylate has these documented physical properties:
Property | Value |
---|---|
Melting Point | 75-80°C |
Boiling Point | 138-140°C (3 mmHg) |
Physical Form | Crystalline Powder |
Color | White to pale yellow |
Solubility | Miscible with acetone |
Synthesis Methods for Pyrazole Derivatives
Regioselective Synthesis Strategies
Research on related compounds suggests potential synthetic pathways. For example, the synthesis of substituted pyrazoles often involves:
-
Acid-catalyzed transamination reactions followed by base-catalyzed cyclization
-
Two-step syntheses via enaminone-type reagents or key intermediates
In the case of hydroxyl-substituted pyrazoles, researchers have developed regioselective methods that could potentially be adapted for alkyl-substituted derivatives like 4-ethyl-1H-pyrazole:
"The synthesis of 5-hydroxy-1H-pyrazoles was carried out using the literature protocol comprising acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones."
Biological Activities of Pyrazole Compounds
Enzyme Inhibition Properties
Certain pyrazole derivatives have demonstrated enzyme inhibition properties that could suggest potential applications for 4-ethyl-1H-pyrazole:
"Testing the pyrazole derivatives for the inhibition of PfDHODH showed that 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and 1-(naphthalene-2-yl)-, 1-(2,4,6-trichlorophenyl)-, and 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylates (~30% inhibition) were slightly more potent than a known inhibitor."
Additionally, research has identified:
"Bruno et al., have reported the synthesis and the chemotaxis inhibitory activity of a number of 1H pyrazole-4-carboxylic acid ethyl esters. Few compounds have been reported as potent inhibitors of IL-8- and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLPOMe) - stimulated Olga neutrophil chemotaxis."
Analytical Characterization
Identifier | Value |
---|---|
InChI Key | KACZQOKEFKFNDB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CNN=C1 |
Chromatographic Behavior
Chromatographic methods would be essential for isolating and purifying 4-ethyl-1H-pyrazole. Based on properties of similar compounds, the following techniques would likely be applicable:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Thin-Layer Chromatography (TLC)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume